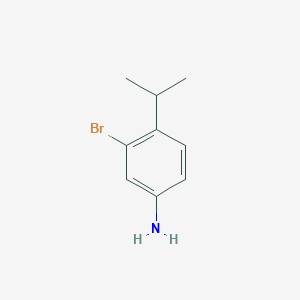

3-Bromo-4-isopropylaniline

説明

3-Bromo-4-isopropylaniline (CAS: 112299-61-3) is a brominated aromatic amine with the molecular formula C₉H₁₂BrN and a molecular weight of 214.10 g/mol . It is characterized by a bromine atom at the 3-position and an isopropyl group at the 4-position of the aniline ring. Key physicochemical properties include:

- Density: 1.4 ± 0.1 g/cm³

- Boiling Point: 283.8 ± 20.0 °C

- LogP: 3.44 (indicating moderate lipophilicity)

- Vapor Pressure: 0.0 ± 0.6 mmHg at 25 °C .

Synthetic protocols for this compound often yield a brown oil (purity: 94.5% by LC, 97.7% by GC) or its hydrochloride salt (light-brown solid, 88.7% purity with 8.6% iron content) . Structural confirmation is provided by ¹H-NMR (e.g., δ = 7.04 ppm for aromatic protons) and GC-MS (m/z = 213 [M⁺]) . The compound serves as a precursor in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive amine and halogen functionalities.

特性

IUPAC Name |

3-bromo-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWAJOHLJMQPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Classical Bromination with Molecular Bromine

The most straightforward method involves brominating 4-isopropylaniline using molecular bromine (Br₂) in the presence of Lewis acid catalysts such as FeBr₃ or AlCl₃. The amino group (-NH₂) acts as a strong ortho/para-directing group, but the steric bulk of the isopropyl group (-CH(CH₃)₂) at the para position favors bromination at the meta position relative to the amino group.

Procedure :

-

Reaction Setup : 4-Isopropylaniline (1 eq) is dissolved in dichloromethane (DCM) or acetic acid.

-

Catalyst Addition : FeBr₃ (10 mol%) is added under inert atmosphere.

-

Bromination : Br₂ (1.1 eq) is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 h.

-

Workup : The mixture is quenched with NaHSO₃, extracted with DCM, and purified via silica gel chromatography.

Yield : 60–70%.

Limitations : Competing ortho-bromination and over-bromination may occur, requiring careful stoichiometric control.

N-Bromosuccinimide (NBS) Bromination

NBS offers a safer alternative to Br₂, particularly in benzylic or allylic brominations. For aromatic systems, NBS requires radical initiators like benzoyl peroxide (BPO) or light.

Procedure :

-

Radical Initiation : 4-Isopropylaniline, NBS (1.2 eq), and BPO (5 mol%) are combined in CCl₄.

-

Reaction : The mixture is refluxed under UV light for 6–8 h.

-

Purification : The product is isolated via filtration and recrystallized from ethanol.

Yield : 50–55%.

Advantages : Reduced handling risks compared to Br₂.

Protection-Deprotection Strategy for Enhanced Regiocontrol

Acetanilide Intermediate Route

To circumvent the ortho/para-directing nature of -NH₂, the amino group is protected as an acetanilide (-NHCOCH₃), converting it into a meta-directing group.

Step 1: Acetylation

4-Isopropylaniline is refluxed with acetic anhydride ((CH₃CO)₂O) in pyridine to form N-(4-isopropylphenyl)acetamide.

Step 2: Bromination

The acetanilide is brominated using Br₂/FeBr₃ at 0°C, yielding N-(3-bromo-4-isopropylphenyl)acetamide.

Step 3: Deprotection

Hydrolysis with NaOH/EtOH removes the acetyl group, yielding this compound.

Diazotization and Sandmeyer Reaction

This method introduces bromine via a diazonium intermediate, enabling regioselective substitution.

Procedure :

-

Diazotization : 4-Isopropylaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Bromination : CuBr or HBr/KBr is added, and the mixture is heated to 60°C for 2 h.

-

Isolation : The product is extracted with ethyl acetate and purified via distillation.

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-bromo-4-isopropylbromobenzene and ammonia or amines achieves the target compound.

Catalytic System :

Ullmann Coupling

Copper-mediated coupling of 3-bromo-4-isopropyliodobenzene with ammonia under basic conditions.

Conditions :

Industrial-Scale Production Strategies

Continuous Flow Bromination

Microreactor technology enhances heat/mass transfer, improving yield and safety.

Parameters :

-

Residence time: 2–5 min

-

Temperature: 50–70°C

-

Solvent: Acetic acid/H₂O (1:1).

Productivity : 1–2 kg/h per reactor module.

Catalytic System Optimization

Lewis Acid Screening :

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| FeBr₃ | 68 | 82 |

| AlCl₃ | 72 | 78 |

| ZnCl₂ | 45 | 65 |

Analytical Characterization

科学的研究の応用

Synthetic Applications

3-Bromo-4-isopropylaniline serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other functional groups, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can be utilized in cross-coupling reactions, such as Suzuki or Stille reactions, to form complex organic molecules.

Table 1: Comparison of Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Nitration | Introduction of a nitro group into the aromatic ring | |

| Bromination | Direct bromination of isopropylaniline | |

| Cross-Coupling | Formation of biaryl compounds |

Biological Applications

Research indicates that this compound exhibits potential biological activities, making it a candidate for drug discovery. Its structural features enable interactions with various biological targets:

- Enzyme Inhibition : Studies have shown that this compound can modulate enzyme activity, which is crucial for therapeutic applications.

- Receptor Modulation : It has been investigated for its ability to interact with specific receptors, potentially leading to new treatments for various diseases.

Case Studies

- Drug Discovery : In a study focusing on enzyme inhibition, this compound was identified as a lead compound due to its selective binding to target enzymes involved in metabolic pathways. This suggests its potential use in developing drugs for metabolic disorders .

- Antimicrobial Activity : Another study explored the antimicrobial properties of derivatives of this compound. Compounds synthesized from this intermediate showed promising activity against several bacterial strains, indicating its utility in developing new antibiotics .

作用機序

The mechanism of action of 3-Bromo-4-isopropylaniline depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways or receptors .

類似化合物との比較

Key Observations:

Fluoro and trifluoromethyl substituents enhance polarity and metabolic stability, making them valuable in drug design .

Purity and Applications :

Key Observations:

- Toxicity : Brominated anilines generally exhibit moderate to high toxicity, with 3-Bromo-4-methylaniline classified as Toxic (T) due to acute oral toxicity (H301) .

- Handling : Compounds like 3-Bromo-4-nitroaniline require stringent protective measures (e.g., gloves, respirators) due to nitro group-associated hazards .

生物活性

3-Bromo-4-isopropylaniline is an organic compound with the molecular formula C9H12BrN. It is characterized by a bromine atom at the third position and an isopropyl group at the fourth position of the aniline structure. This unique arrangement contributes to its distinct biological activity and potential applications in pharmaceuticals and organic synthesis.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with biological targets such as enzymes and receptors. The presence of the bromine atom and isopropyl group enhances its reactivity, influencing its binding affinity and selectivity towards specific molecular targets.

The mechanism by which this compound exerts its biological effects is primarily through modulation of enzyme activity and receptor signaling pathways. Research indicates that this compound can inhibit certain enzyme activities, which may be crucial for therapeutic applications.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- Study on Nitrogenase Activity : Research demonstrated that this compound inhibits nitrogenase, an enzyme critical in nitrogen fixation, thereby affecting plant growth and soil health. The inhibition was found to be dose-dependent, with significant effects observed at concentrations above 10 µM.

-

Antimicrobial Properties :

- Antibacterial Activity : A study reported that this compound exhibited notable antibacterial activity against various strains of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus.

-

Cytotoxicity Assessment :

- Cancer Cell Lines : In vitro studies on human cancer cell lines indicated that this compound has cytotoxic effects, with IC50 values ranging from 20 to 30 µM across different cell lines. The compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Comparative Biological Activity

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Bromoaniline | Lacks isopropyl group | Less reactive; lower binding affinity |

| N-Isopropylaniline | Lacks bromine atom | Reduced reactivity; less effective in enzyme inhibition |

| 4-Chloro-N-isopropylaniline | Contains chlorine instead of bromine | Different inhibitory profile; lower selectivity |

Synthetic Routes

This compound can be synthesized through various methods, including:

- Bromination of 4-Isopropylaniline : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride under controlled conditions.

Applications in Research

This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its applications extend into material science for developing polymers with specific properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-4-isopropylaniline, and how can purity be optimized?

- Methodology : this compound can be synthesized via electrophilic substitution, where isopropyl and bromo groups are introduced sequentially. A common approach involves bromination of 4-isopropylaniline using (N-bromosuccinimide) or in a controlled acidic medium (e.g., ) to ensure regioselectivity at the meta position. Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures. Monitoring by (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and HPLC (≥95% purity) is critical .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology :

- : Aromatic protons exhibit splitting patterns consistent with para-substituted bromine and isopropyl groups. The isopropyl group shows a septet (δ 1.2–1.4 ppm, CH) and a doublet (δ 2.8–3.1 ppm, CH).

- : Key signals include C-Br (~110 ppm) and the isopropyl tertiary carbon (~33 ppm).

- IR : N-H stretching (~3400 cm) and C-Br vibrations (~560 cm).

- Mass Spectrometry : Molecular ion peak at 228 (M) with fragments at 149 (loss of Br) and 91 (isopropyl-aniline moiety) .

Q. What are the primary safety considerations when handling this compound?

- Handling Protocol :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Store under inert atmosphere (N) at 2–8°C to prevent degradation.

- Avoid exposure to light, as brominated anilines may undergo photodecomposition.

- Dispose of waste via halogenated organic waste protocols .

Advanced Research Questions

Q. How does steric hindrance from the isopropyl group influence the reactivity of this compound in cross-coupling reactions?

- Analysis : The bulky isopropyl group reduces reactivity in Buchwald-Hartwig amination or Suzuki-Miyaura coupling due to steric effects. To mitigate this, use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C). For example, coupling with aryl boronic acids requires Pd(OAc)/XPhos catalyst systems in toluene/EtOH (3:1) under reflux. Monitor reaction progress via TLC (R ~0.5 in hexane:EtOAc 4:1) .

Q. What strategies resolve contradictions in reported melting points for brominated aniline derivatives?

- Resolution : Discrepancies often arise from polymorphic forms or impurities. For this compound:

- Reproduce synthesis using anhydrous solvents to exclude hydrate formation.

- Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions.

- Compare with literature data for analogous compounds (e.g., 3-Bromo-4-methylaniline, mp 27–30°C ).

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electron density maps. The bromine atom acts as a strong electron-withdrawing group, while the isopropyl group donates weakly via hyperconjugation.

- Hammett Constants : Use σ values (Br: +0.39; isopropyl: -0.15) to predict substituent effects on reaction rates in nucleophilic aromatic substitution .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Challenges & Solutions :

- Byproducts : Detect brominated dimers (e.g., dibromo derivatives) via LC-MS (ESI+ mode).

- Residual Solvents : Use GC-FID with a DB-5 column to quantify traces of toluene or DMF (limit: ≤50 ppm).

- Metal Contaminants : ICP-MS for Pd/Pb residues (acceptance threshold: ≤10 ppm) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。